molecular formula C19H20 B8378167 1,1-Diphenyl-1,6-heptadiene CAS No. 4165-82-6

1,1-Diphenyl-1,6-heptadiene

Cat. No.: B8378167
CAS No.: 4165-82-6
M. Wt: 248.4 g/mol
InChI Key: MYRNEKRGKLPZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-1,6-heptadiene (C₁₉H₁₈) is a conjugated diene featuring two phenyl groups at the 1-position and double bonds at the 1,6-positions. While direct references to this compound are absent in the provided evidence, structurally related 1,6-heptadienes with varying substituents are extensively documented. These analogs are pivotal in studying polymerization, thermal degradation, and catalytic reactions. The phenyl groups in this compound likely confer enhanced steric bulk and electronic effects, influencing its stability and reactivity compared to simpler aliphatic analogs .

Properties

CAS No.

4165-82-6

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

IUPAC Name

1-phenylhepta-1,6-dienylbenzene

InChI

InChI=1S/C19H20/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h2,5-10,12-16H,1,3-4,11H2

InChI Key

MYRNEKRGKLPZGC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Photostability Studies

Research has shown that 1,1-Diphenyl-1,6-heptadiene exhibits notable photostability under UV radiation. Its ability to undergo photochemical reactions makes it a candidate for use in photopolymerization processes. For instance, studies indicate that when irradiated, this compound can form various photoproducts that may be utilized in developing new materials with specific properties .

Polymerization Processes

The compound has been investigated for its role in cyclopolymerization reactions. It can act as a monomer or a cross-linking agent in polymer synthesis, contributing to the formation of materials with enhanced mechanical properties . The efficiency of these reactions can be influenced by the presence of other additives or catalysts.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For example, the aluminum complex of this compound has shown significant cytotoxic activity against various cancer cell lines. In vitro studies demonstrated that concentrations as low as 5 µg/mL could inhibit cancer cell growth effectively .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Case Study 1: Photochemical Behavior in Thin Films

A study conducted on the photochemical behavior of this compound in thin films revealed that upon UV irradiation, the compound underwent isomerization and degradation processes. This behavior is crucial for applications in coatings and films where light stability is essential .

Case Study 2: Antitumor Activity Assessment

In research assessing the antitumor activity of aluminum complexes of this compound, significant reductions in tumor volume were observed in animal models. The study reported a concentration-dependent effect where higher concentrations led to increased efficacy against solid tumors .

Chemical Reactions Analysis

Photochemical Reactions

1,7-Diphenyl-1,6-heptadiene-3,5-dione undergoes photodegradation under UV irradiation, yielding distinct products depending on reaction conditions:

Reaction Conditions Products Formed Key Findings Reference
Non-degassed dilute solutions (3–5 × 10⁻⁵ M)Formation of 4 , 5 , and unidentified photoproductsPhotostability decreases with concentration; intermediates include cyclized and oxidized species
Concentrated solutions (3.6 × 10⁻³ M)Cyclohexadienone derivatives (e.g., 4 ) and aromatic ketones (e.g., 5 )5 forms via secondary irradiation of 4 , demonstrating sequential photochemical pathways

Enzymatic Degradation

Soil microorganisms catalyze the breakdown of curcuminoids, including 1,7-diphenyl derivatives, via CurH enzyme :

Substrate Reaction Products Mechanism Reference
Bisdemethoxycurcumin4-Hydroxybenzylideneacetone, p-hydroxycinnamic acidOxidative cleavage of the heptadiene chain via β-diketone hydrolysis
DemethoxycurcuminDehydrozingerone, ferulic acid, 4-hydroxybenzylideneacetone, p-coumaric acidAsymmetric degradation due to methoxy substituents
TetrahydrodemethoxycurcuminZingerone, dihydroferulic acid, 3-(4-hydroxyphenyl)propionic acidReduction of double bonds followed by oxidative cleavage

Synthetic Pathways

Synthesis of 1,7-diphenyl-1,4-heptadien-3-ones involves multistep condensation and decarboxylation:

Step Reagents/Conditions Intermediate/Product Reference
AcylationPhenylacryloyl chloride + diethyl malonateTricarbonyl intermediate (4 )
DecarboxylationThermal or catalytic (NaH)β-Keto ester (5 )
Selective reductionBH₃·THFβ’-Hydroxy-α,β-unsaturated ketone (10 )
Dehydrationp-TsOH (acid catalyst)Target 1,7-diphenyl-1,4-heptadien-3-one (CU-1 )

Electrochemical Oxidation

Electrochemical methods enable cyclization of 1,6-dienes into heterocycles:

Substrate Conditions Product Yield Reference
(E)-N-Tosyl-6-phenyl-5-hexenamine2.1 F mol⁻¹ oxidationN-Tosyl-2-benzoyl piperidine (3c )13%

Antioxidative Activity

1,7-Diphenyl derivatives inhibit lipid peroxidation and protein oxidation in biological systems:

Compound Activity (vs. Curcumin) Key Structural Feature Reference
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (2 )2× higherOrtho-diphenoxyl groups enhance radical scavenging
1,7-Diphenyl-1,6-heptadiene-3,5-dione (7 )No activityLack of phenolic hydroxyl groups reduces efficacy

Thermodynamic Binding Studies

Isothermal titration calorimetry (ITC) reveals selenite-binding affinities:

Compound Binding Constant (K) ΔG (kcal/mol) Mechanism
Curcumin4.19 × 10³ M⁻¹-4.93H-bonding and hydrophobic interactions
DCCM9.57 × 10³ M⁻¹-5.43Proton transfer to selenite

Key Insights:

  • Photochemical Pathways : Concentration-dependent degradation highlights the role of solvent environment in product distribution .

  • Enzymatic Specificity : CurH cleaves curcuminoids asymmetrically, influenced by methoxy and hydroxyl substituents .

  • Synthetic Design : Protective group strategies (e.g., MOM ethers) enable selective functionalization .

  • Structure-Activity : Phenolic hydroxyl groups are critical for antioxidative efficacy .

Comparison with Similar Compounds

Table 1: Thermal Behavior of 1,6-Heptadiene Derivatives

Compound Thermal Response Key Observation Reference
2,6-Dimethyl-1,6-heptadiene R > 0.9 with temperature High thermal sensitivity
3-Methyl-1,6-heptadiene Volatile oxidation product Antioxidant-dependent degradation
This compound Inferred stability Steric hindrance reduces reactivity

Reactivity in Polymerization and Catalysis

  • 2,6-Diphenyl-1,6-heptadiene : Undergoes anionic polymerization to form soluble polymers, with mechanisms involving chain propagation via conjugated dienes .
  • 4,4-Dicarbomethoxy-1-cyclopropyl-1,6-heptadiene : Participates in palladium-catalyzed cyclization, demonstrating the role of transition metals in directing regioselectivity .
  • Divinyltetramethyldisiloxane (3,3,5,5-tetramethyl-3,5-disila-4-oxa-1,6-heptadiene) : A silicon-based analog used in industrial applications; its heteroatom backbone alters reactivity compared to carbon-only analogs .

Table 2: Reactivity of 1,6-Heptadienes in Polymerization

Compound Reaction Type Outcome Reference
2,6-Diphenyl-1,6-heptadiene Anionic polymerization Soluble polymer formation
Divinyltetramethyldisiloxane Crosslinking Siloxane network formation
This compound Inferred cyclization Potential for transition metal catalysis

Electrochemical and Oxidative Behavior

  • 1-Phenylthio-1,6-heptadiene: Irreversible oxidation at Pt anode (E = 0.1 M NaClO₄/MeCN), suggesting susceptibility to electron-transfer reactions .
  • 3,5-Octadien-2-one : Forms during lipid oxidation, with concentration modulated by antioxidants like dihydrosphingosine .

Table 3: Electrochemical Properties of 1,6-Heptadienes

Compound Oxidation Potential Key Feature Reference
1-Phenylthio-1,6-heptadiene Irreversible oxidation Electron-deficient sulfur substituent
This compound Inferred stabilization Phenyl groups delocalize electrons

Preparation Methods

Mechanism and Reagent Design

The use of bis(substituted alumino)substituted methane reagents enables the direct conversion of aromatic ketones into olefins. For 1,1-diphenyl-1,6-heptadiene, this method involves the deoxygenation of benzophenone derivatives using aluminum-based reagents. The general formula for these reagents is:

R2Al-X-AlR2(where X = hydrocarbon spacer, R = alkyl/halo)\text{R}2\text{Al-X-AlR}2 \quad \text{(where X = hydrocarbon spacer, R = alkyl/halo)}

For example, bis(dichloroalumino)hexane reacts with benzophenone to form 1,1-diphenyl-1-heptene, a related monoene, via a two-step mechanism:

  • Coordination : The ketone oxygen binds to the aluminum center, forming a tetrahedral intermediate.

  • Deoxygenation : The Al–O bond cleaves, ejecting the oxygen atom and forming the C=C bond.

While this method primarily yields monoenes, partial reduction of this compound (via catalytic hydrogenation) can produce 1,1-diphenyl-1-heptene. The reverse process—synthesizing the diene from the monoene—remains underexplored but may involve dehydrogenation or halogenation-elimination sequences.

Table 1: Aluminum Reagent Performance in Olefin Synthesis

ReagentSubstrateProductYield (%)Reference
Bis(dichloroalumino)hexaneBenzophenone1,1-Diphenyl-1-heptene71
Bis(chloroethylalumino)hexaneBenzophenone1,1-Diphenyl-1-heptene55

Wittig Reaction Strategies

General Methodology and Adaptations

The Wittig reaction, a cornerstone of alkene synthesis, employs alkylidene triphenylphosphoranes to convert carbonyl compounds into alkenes. For this compound, a tandem Wittig approach is theorized:

  • Diketone Preparation : A heptanedione derivative (e.g., 1,6-diphenylheptanedione) serves as the substrate.

  • Double Olefination : Sequential treatment with two equivalents of a stabilized ylide (e.g., Ph3_3P=CH2_2) forms the conjugated diene.

Critical parameters include:

  • Solvent Choice : Anisole enhances reaction efficiency by stabilizing reactive intermediates.

  • Ylide Stability : Semi-stabilized ylides (e.g., those with electron-withdrawing groups) improve selectivity for trans alkenes.

Limitations and Workarounds

  • Steric Hindrance : Bulky diphenyl groups at C1 may impede ylide attack, necessitating elevated temperatures (80–100°C).

  • Byproduct Formation : Competing aldol condensation can occur if the diketone lacks steric protection.

Partial Reduction of Polyynes

Catalytic Hydrogenation Pathways

J. J. Eisch’s seminal work (1979) describes the partial hydrogenation of 1,1-diphenyl-1,6-heptadiyne to yield the diene. Key considerations include:

  • Catalyst Selection : Lindlar catalyst (Pd/CaCO3_3 poisoned with quinoline) ensures selective semi-reduction.

  • Solvent Effects : Nonpolar solvents (e.g., hexane) favor cis addition, while polar aprotic solvents may alter stereochemistry.

Comparative Analysis of Methods

Yield and Scalability

  • Aluminum Reagents : High yields (55–71%) for monoenes but require stoichiometric reagents, limiting scalability.

  • Wittig Reaction : Theoretically efficient but untested for the target diene; predicted yields hinge on diketone accessibility.

  • Partial Hydrogenation : Proven for diyne-to-diene conversion but necessitates specialized catalysts.

Stereochemical Control

  • Aluminum Methods : Poor stereoselectivity due to radical intermediates.

  • Wittig Reaction : Offers cis/trans control via ylide design but unverified for this substrate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,1-Diphenyl-1,6-heptadiene, and how can purity be ensured?

  • Methodological Answer : Synthesis often involves coupling reactions using organometallic catalysts (e.g., palladium-mediated cross-coupling) or stepwise alkylation of diphenylacetylene derivatives. Purity can be verified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For analogs like 4-chloroperfluoro-1,6-heptadiene, stepwise synthesis from fluorinated precursors followed by halogenation has been documented .

Q. How can cyclic voltammetry be applied to determine the electrochemical oxidation potential of this compound?

  • Methodological Answer : Cyclic voltammetry in a non-aqueous electrolyte (e.g., 0.1 M NaClO₄ in acetonitrile) using a Pt working electrode and Ag/AgCl reference can characterize irreversible oxidation processes. Parameters such as scan rate and peak potential analysis help identify redox-active sites, as demonstrated for structurally similar dienes .

Q. What spectroscopic techniques are critical for confirming the structure and electronic properties of this compound?

  • Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy reveals π→π* transitions in conjugated systems, while infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretches at ~1600 cm⁻¹). For polymerization studies, the absence of IR absorption between 5–6 µm confirms double-bond consumption .

Advanced Research Questions

Q. How do steric and electronic effects of phenyl substituents influence the polymerization mechanism of this compound?

  • Methodological Answer : Bulky phenyl groups may hinder linear polymerization, favoring cyclic oligomer formation. Radical-initiated polymerization under high pressure or radiation can yield rubbery or brittle polymers, depending on reaction conditions. Kinetic studies using differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) are essential to track molecular weight changes .

Q. What drives the cyclization tendency of this compound in radical-mediated reactions?

  • Methodological Answer : The diene’s geometry and radical intermediate conformations promote intramolecular cyclization over linear adduct formation. Kinetic analysis using iodoperfluoroalkanes as radical sources reveals concentration-dependent product ratios, with computational modeling (e.g., DFT) aiding in transition-state visualization .

Q. How can contradictions in reported reaction outcomes (e.g., linear vs. cyclic products) be resolved experimentally?

  • Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, initiator concentration) paired with real-time monitoring via in-situ FTIR or Raman spectroscopy can isolate contributing factors. For example, higher iodoperfluoroalkane concentrations favor linear adducts in 1,6-heptadiene reactions .

Data-Driven Research Design

Q. What strategies optimize the regioselectivity of functionalization reactions involving this compound?

  • Methodological Answer : Computational tools (e.g., molecular docking, Hammett plots) predict reactivity trends. Experimental validation via competitive reactions with electron-deficient/rich dienophiles (e.g., maleic anhydride vs. styrene) can quantify regioselectivity, supported by HPLC or LC-MS for product quantification .

Q. How do solvent polarity and temperature affect the compound’s fluorescence properties in photophysical studies?

  • Methodological Answer : Solvatochromic shifts in fluorescence emission spectra (measured via fluorimetry) correlate with solvent polarity indices. Temperature-dependent studies (e.g., Arrhenius plots) reveal activation energies for non-radiative decay pathways, critical for designing luminescent materials .

Tables: Key Research Findings

Property Method Observation Reference
Oxidation PotentialCyclic Voltammetry (Pt/Ag/AgCl)Irreversible oxidation at +1.2 V vs. Ag/AgCl
Polymerization MechanismIR SpectroscopyAbsence of C=C stretches post-polymerization
Radical Cyclization RatioKinetic Analysis (RfI concentration)Linear:Cyclic = 1:3 at 0.1 M RfI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.